Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Substitution Controls Drug Intermediate Applicability
1-Chloro-3-methoxybutane differs from its positional isomer 1-chloro-4-methoxybutane (CAS 17913-18-7) by the location of the methoxy substituent, which is attached to the internal C-3 carbon rather than the terminal C-4. This structural distinction determines the carbon skeleton of downstream products. The 4-methoxy isomer is specifically required for Fluvoxamine maleate synthesis, where the linear 4-carbon spacing between the amine and methoxy termini is essential for serotonin transporter (SERT) pharmacophore recognition . In contrast, 1-chloro-3-methoxybutane generates products with a branched methoxy attachment and a 3-carbon primary amine tether, a scaffold incompatible with Fluvoxamine but potentially suitable for distinct targets or patent boundaries [1] [2]. Both isomers share identical molecular weight (122.59 g/mol) and calculated LogP (~1.4–1.65), making them inseparable by bulk physical properties alone—only analytical methods such as GC retention time or NMR chemical shift fingerprinting can distinguish them . Procurement of the wrong isomer therefore cannot be detected by simple appearance or density checks and must be verified by supplier Certificate of Analysis against the specific CAS number.
| Evidence Dimension | Positional isomer suitability for Fluvoxamine synthesis |
|---|---|
| Target Compound Data | 1-Chloro-3-methoxybutane (CAS 4446-87-1): Methoxy at C-3; generates branched 3-carbon tether; not used in Fluvoxamine route |
| Comparator Or Baseline | 1-Chloro-4-methoxybutane (CAS 17913-18-7): Methoxy at C-4; linear 4-carbon tether; established Fluvoxamine intermediate |
| Quantified Difference | Qualitative: synthetic pathway incompatibility |
| Conditions | Retrosynthetic analysis of Fluvoxamine maleate route; pharmacophore requirement for linear 4-atom spacer between amino and methoxy groups |
Why This Matters
Selecting the correct positional isomer is the single most critical procurement decision for this compound class, as the downstream synthetic utility is entirely isomer-dependent and cannot be verified without analytical testing.
- [1] Patent US 8,669,368. Patel, S. S. et al. Process for the Preparation of Compounds of Formula I, Including Synthetic Intermediates. Bristol-Myers Squibb. March 11, 2014. View Source
- [2] Patent US 4,650,884. Bogeso, K. P. Novel Intermediate and Method for Its Preparation. March 17, 1987. View Source
